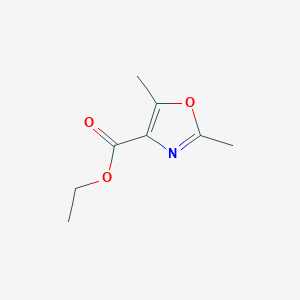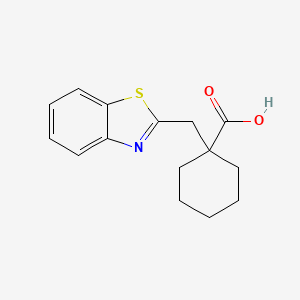
1,8-ジヨードアントラセン
概要
説明
1,8-Diiodoanthracene is an organic compound with the molecular formula C14H8I2. It is a derivative of anthracene, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring. This compound is known for its planar structure and is used as an intermediate in the synthesis of various organic materials .
科学的研究の応用
1,8-Diiodoanthracene has several applications in scientific research:
作用機序
Target of Action
1,8-Diiodoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It is primarily used in the synthesis of organic materials . The primary targets of 1,8-Diiodoanthracene are the molecules and structures involved in these synthetic processes .
Mode of Action
1,8-Diiodoanthracene interacts with its targets through chemical reactions. For instance, it can be synthesized from 1,8-dichloroanthraquinone through a series of reactions, including reduction and aryl-aryl coupling . The resulting 1,8-diaryl anthracene derivatives emit in the blue region, providing high quantum yields .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of organic materials . It’s also used in the fabrication of micro/nanostructures .
Pharmacokinetics
Given its use in the synthesis of organic materials, it’s likely that these properties would be influenced by the specific conditions of the synthetic processes .
Result of Action
The action of 1,8-Diiodoanthracene results in the formation of highly emissive 1,8-diaryl anthracene derivatives . These derivatives emit in the blue region and provide high quantum yields . Furthermore, one of the derivatives was used to obtain micro/nanostructures through a surfactant-assisted self-assembling process .
Action Environment
The action, efficacy, and stability of 1,8-Diiodoanthracene are influenced by various environmental factors. For instance, the synthesis of 1,8-Diiodoanthracene from 1,8-dichloroanthraquinone requires specific reaction conditions . Additionally, the formation of micro/nanostructures from one of the anthracene derivatives is assisted by surfactants .
生化学分析
Biochemical Properties
It is known that the molecule is nearly planar , which may influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as 1,8-diiodooctane have been shown to influence the performance and morphology of organic solar cells , suggesting that 1,8-Diiodoanthracene may also interact with cellular processes in a significant way.
Molecular Mechanism
The compound is synthesized from anthraquinone through the reduction of 1,8-dichoroanthraquinone, followed by aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions . This process may influence its interactions with biomolecules and its effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The compound’s synthesis from anthraquinone suggests that it may interact with enzymes or cofactors involved in similar metabolic pathways.
準備方法
1,8-Diiodoanthracene can be synthesized through several methods. One common route involves the halogenation of 1,8-dichloroanthraquinone, followed by reduction and cross-coupling reactions. The process typically involves three steps and yields the compound with an overall efficiency of around 41% . Another method involves the use of metal-catalyzed coupling reactions to form arene-alkyne bonds, which are essential for constructing complex oligomeric structures .
化学反応の分析
1,8-Diiodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Sonogashira coupling reactions to form extended π-conjugated systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are often complex organic structures used in material science and organic electronics .
類似化合物との比較
1,8-Diiodoanthracene can be compared with other halogenated anthracenes, such as 1,8-dichloroanthracene and 1,8-dibromoanthracene. These compounds share similar structural features but differ in their reactivity and the types of reactions they undergo. For example, 1,8-dichloroanthracene forms a columnar π-stacking arrangement, whereas 1,8-Diiodoanthracene exhibits a sandwich-herringbone arrangement . This difference in packing arrangements highlights the unique properties of 1,8-Diiodoanthracene in material science applications.
Similar Compounds
- 1,8-Dichloroanthracene
- 1,8-Dibromoanthracene
- 1,8-Diethynylanthracene
These compounds are structurally similar but exhibit different chemical behaviors and applications, making 1,8-Diiodoanthracene a unique and valuable compound in various fields of research.
特性
IUPAC Name |
1,8-diiodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189105-78-0 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,8-diiodoanthracene of interest to researchers?
A1: 1,8-Diiodoanthracene serves as a versatile precursor for synthesizing complex molecules, particularly those incorporating the anthracene scaffold. Its reactivity stems from the two iodine atoms, which can participate in various coupling reactions, enabling the introduction of diverse substituents onto the anthracene core [, , ]. This versatility makes it valuable in developing novel materials with tailored properties.
Q2: What is the most common synthetic route for obtaining 1,8-diiodoanthracene?
A2: While previous methods existed, researchers have optimized a three-step synthesis starting from commercially available 1,8-dichloroanthraquinone, achieving a significantly improved overall yield of 41% [, ]. This improved synthesis makes 1,8-diiodoanthracene more accessible for further research and applications.
Q3: Can you provide an example of how 1,8-diiodoanthracene is used to create new materials?
A3: Researchers successfully employed 1,8-diiodoanthracene in the synthesis of disilanyl double-pillared bisanthracene (DPBA), a novel electron and hole transport material for organic light-emitting diodes (OLEDs) []. This synthesis highlights the potential of 1,8-diiodoanthracene as a building block for advanced optoelectronic materials.
Q4: How does the structure of 1,8-diiodoanthracene influence its solid-state arrangement?
A4: X-ray crystallographic studies reveal that 1,8-diiodoanthracene molecules adopt a nearly planar conformation in the solid state []. Interestingly, this arrangement differs from its chlorinated counterpart, 1,8-dichloroanthracene, showcasing how halogen substitution can influence intermolecular interactions and packing arrangements. This understanding is crucial for designing materials with desired properties.
Q5: Beyond optoelectronics, are there other applications where 1,8-diiodoanthracene shows promise?
A5: 1,8-Diiodoanthracene's utility extends to synthesizing molecules with potential applications in spintronics and molecular magnetism. For instance, researchers utilized 1,8-diiodoanthracene in a multi-step synthesis to create a bis(carbene) precursor []. Upon irradiation, this precursor generated a persistent quintet state, a finding relevant to developing molecular-based magnets and spintronic devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)




![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)



